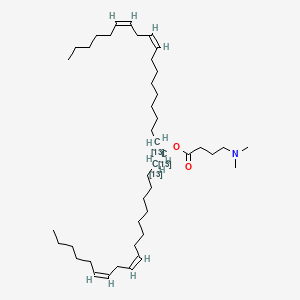

D-Lin-MC3-DMA-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C43H79NO2 |

|---|---|

Molecular Weight |

645.1 g/mol |

IUPAC Name |

[(6Z,9Z,28Z,31Z)-(18,19,20-13C3)heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate |

InChI |

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-/i38+1,39+1,42+1 |

InChI Key |

NRLNQCOGCKAESA-DPBNDVBKSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC[13CH2][13CH](OC(=O)CCCN(C)C)[13CH2]CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

D-Lin-MC3-DMA: A Comprehensive Technical Guide for Drug Delivery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lin-MC3-DMA is a pivotal synthetic, ionizable cationic lipid that has become a cornerstone in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics.[1][2] Its full chemical name is (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate. This guide provides an in-depth overview of D-Lin-MC3-DMA, its mechanism of action, and key experimental protocols relevant to its application in research and drug development.

Physicochemical Properties of D-Lin-MC3-DMA

A thorough understanding of the physicochemical properties of D-Lin-MC3-DMA is essential for the rational design and optimization of LNP formulations. Key properties are summarized in the table below.

| Property | Value | References |

| Full Chemical Name | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | [1] |

| Molecular Formula | C43H79NO2 | [1] |

| Molecular Weight | 642.1 g/mol | [1] |

| pKa | 6.44 | [1] |

| Appearance | Liquid | [2] |

| Solubility | Soluble in Ethanol, DMSO, DMF | |

| Storage | -20°C |

Mechanism of Action

The therapeutic efficacy of D-Lin-MC3-DMA-containing LNPs is critically dependent on their ability to efficiently encapsulate and protect the nucleic acid payload, traffic to the target cells, and facilitate the release of the cargo into the cytoplasm. The mechanism of action can be broken down into several key stages:

-

LNP Formulation and Nucleic Acid Encapsulation: At an acidic pH (typically ~4.0) during formulation, the tertiary amine of D-Lin-MC3-DMA becomes protonated, conferring a positive charge to the lipid. This positive charge enables the electrostatic complexation and efficient encapsulation of negatively charged nucleic acids (siRNA, mRNA, etc.) within the core of the LNP.

-

Systemic Circulation and Cellular Uptake: Once administered in vivo, the LNPs are in a physiological environment with a pH of ~7.4. At this pH, D-Lin-MC3-DMA is largely deprotonated and thus nearly neutral. This near-neutral charge is crucial for minimizing non-specific interactions with blood components and reducing toxicity, thereby prolonging circulation time and allowing for accumulation in target tissues, primarily the liver. Cellular uptake is predominantly mediated by apolipoprotein E (ApoE) binding to the LNP surface, which then facilitates receptor-mediated endocytosis via the low-density lipoprotein receptor (LDLR).

-

Endosomal Escape: Following endocytosis, the LNP is trafficked into the endosomal pathway. As the endosome matures, its internal pH drops to ~5.0-6.5. This acidic environment leads to the protonation of D-Lin-MC3-DMA's tertiary amine. The now positively charged D-Lin-MC3-DMA interacts with negatively charged (anionic) lipids present in the endosomal membrane. This interaction is thought to induce a structural rearrangement of the lipid mixture, leading to the formation of a non-bilayer, inverted hexagonal (HII) phase. This phase transition disrupts the integrity of the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm.

-

Cytoplasmic Delivery and Therapeutic Effect: Once in the cytoplasm, the nucleic acid (e.g., siRNA or mRNA) is free to engage with the cellular machinery to exert its therapeutic effect, such as gene silencing or protein expression.

Signaling Pathway and Delivery Mechanism

Caption: The delivery mechanism of D-Lin-MC3-DMA based LNPs.

Experimental Protocols

LNP Formulation

This protocol describes a standard method for preparing D-Lin-MC3-DMA-based LNPs using the ethanol dilution method.

Materials:

-

D-Lin-MC3-DMA

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

A PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; PEG-DMG)

-

Nucleic acid (siRNA or mRNA)

-

Ethanol (200 proof, anhydrous)

-

Acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Neutral buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr) or a vortexer

Procedure:

-

Lipid Stock Solution Preparation:

-

Prepare individual stock solutions of D-Lin-MC3-DMA, DSPC, Cholesterol, and the PEG-lipid in ethanol. A common concentration is 10 mg/mL.

-

-

Lipid Mixture Preparation:

-

Combine the lipid stock solutions in an appropriate molar ratio. A widely used ratio is 50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-lipid).

-

-

Nucleic Acid Solution Preparation:

-

Dissolve the nucleic acid in the acidic buffer to a desired concentration.

-

-

LNP Assembly (Microfluidic Method):

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in acidic buffer) into another syringe.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing of the two phases induces the self-assembly of the LNPs.

-

-

Dialysis/Buffer Exchange:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. This step is crucial for the formation of stable, neutral particles.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C.

-

LNP Characterization

a) Particle Size and Zeta Potential Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the LNPs. Laser Doppler Electrophoresis is used to measure the zeta potential, which is an indicator of the surface charge of the nanoparticles.

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software instructions.

-

For zeta potential, use a specific folded capillary cell and follow the instrument's protocol for electrophoretic mobility measurement.

b) Encapsulation Efficiency Determination

Principle: The RiboGreen assay is a fluorescent-based method used to quantify the amount of nucleic acid. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the encapsulation efficiency can be determined.

Procedure:

-

Prepare a standard curve of the nucleic acid in the appropriate buffer.

-

In a 96-well black plate, add the LNP sample to two sets of wells.

-

To one set of wells, add a solution of Triton X-100 (final concentration ~0.5%) to lyse the LNPs and release the encapsulated nucleic acid.

-

To the other set of wells, add buffer without detergent to measure the amount of free (unencapsulated) nucleic acid.

-

Add the RiboGreen reagent to all wells.

-

Incubate the plate in the dark for 5-10 minutes.

-

Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Experimental Workflow for LNP Formulation and Characterization

Caption: A typical workflow for the formulation and characterization of D-Lin-MC3-DMA LNPs.

In Vivo Performance

D-Lin-MC3-DMA based LNPs have demonstrated high potency for in vivo gene silencing, particularly in hepatocytes. The table below summarizes key in vivo efficacy and toxicity data.

| Application | Animal Model | Nucleic Acid | Dose | Efficacy | Toxicity | References |

| Factor VII Silencing | Mice | siRNA targeting Factor VII | 0.005 mg/kg (ED50) | >95% knockdown of serum Factor VII | No significant increase in liver enzymes (ALT, AST) | [3] |

| Transthyretin (TTR) Silencing | Non-human primates | siRNA targeting TTR | 0.03 mg/kg (ED50) | Significant reduction in serum TTR levels | Well-tolerated | [3] |

| Comparison with ALC-0315 | Mice | siRNA targeting Factor VII | 1 mg/kg | Less potent than ALC-0315 | No significant liver toxicity at 5 mg/kg, unlike ALC-0315 | [4] |

Conclusion

D-Lin-MC3-DMA remains a leading ionizable lipid for the formulation of LNPs for nucleic acid delivery. Its well-characterized physicochemical properties, pH-dependent charge, and efficient mechanism of endosomal escape contribute to its high in vivo potency and favorable safety profile. The experimental protocols provided in this guide offer a starting point for researchers to develop and characterize their own D-Lin-MC3-DMA-based LNP formulations for a wide range of therapeutic applications. As the field of nucleic acid therapeutics continues to evolve, a deep understanding of delivery vehicles like D-Lin-MC3-DMA will be paramount for the successful clinical translation of these innovative medicines.

References

- 1. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

D-Lin-MC3-DMA: A Technical Guide to its pKa and Critical Role in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lin-MC3-DMA is a cornerstone of modern drug delivery, representing a highly optimized ionizable cationic lipid that has been pivotal in the clinical translation of RNA-based therapeutics. Its full chemical name is (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate.[1][2] This synthetic lipid is a principal component in Lipid Nanoparticles (LNPs), which serve as the delivery vehicle for fragile nucleic acid payloads like small interfering RNA (siRNA) and messenger RNA (mRNA).[3][4] The success of D-Lin-MC3-DMA, most notably in the FDA-approved siRNA drug Onpattro®, is intrinsically linked to its finely-tuned acid dissociation constant (pKa).[5][6] This guide provides an in-depth examination of the pKa of D-Lin-MC3-DMA, its profound importance in LNP function, and the experimental protocols used for its characterization and formulation.

The Central Role of pKa in LNP Efficacy

The "apparent pKa" of an ionizable lipid within an LNP formulation is the pH at which 50% of the lipid's ionizable groups (in this case, the tertiary amine of D-Lin-MC3-DMA) are protonated.[5][6] This property is not merely a physicochemical parameter but the master switch governing the LNP's behavior throughout its journey from formulation to intracellular payload delivery.

The "pKa Switch": A pH-Dependent Mechanism of Action

-

RNA Encapsulation (Acidic pH): LNP formulation is conducted under acidic conditions (typically pH 4.0).[7] At this pH, which is well below its pKa, the tertiary amine headgroup of D-Lin-MC3-DMA becomes fully protonated (positively charged). This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of RNA, facilitating high-efficiency encapsulation of the nucleic acid cargo within the core of the forming nanoparticle.[2]

-

Systemic Circulation (Physiological pH): Once administered and circulating in the bloodstream (physiological pH ~7.4), the environment is significantly more basic than the lipid's pKa. Consequently, D-Lin-MC3-DMA deprotonates, rendering the LNP surface largely neutral.[8][9] This near-neutral charge is critical for minimizing non-specific interactions with blood components and reducing clearance by the immune system, thereby extending circulation time and improving the safety profile.[5][10]

-

Endosomal Escape (Acidic Endosomal pH): After being taken up by target cells through endocytosis, the LNP is trafficked into endosomes.[10] The internal environment of the endosome is acidic (pH ~6.5, dropping to ~5.5 in late endosomes/lysosomes).[11] As the endosome acidifies, the pH drops below the pKa of D-Lin-MC3-DMA, causing it to become protonated and positively charged once again.[12] This charge reversal is hypothesized to trigger endosomal escape through one of two primary mechanisms:

-

Membrane Disruption: The positively charged LNP interacts with negatively charged anionic lipids (like phosphatidylserine) on the inner leaflet of the endosomal membrane. This interaction can induce the formation of non-bilayer lipid structures (hexagonal HII phase), leading to membrane destabilization and the release of the RNA payload into the cytoplasm.[11]

-

Proton Sponge Effect: The buffering capacity of the ionizable lipids can lead to an influx of protons into the endosome. To maintain charge neutrality, chloride ions follow, increasing the osmotic pressure within the endosome until it swells and ruptures, releasing its contents.[11]

-

The remarkable efficacy of D-Lin-MC3-DMA stems from its pKa of approximately 6.44, which falls squarely within the optimal range of 6.2 to 6.5 identified for maximizing hepatic gene silencing in vivo.[2][3][13][14] This precise value ensures the lipid remains neutral in the blood but becomes potently active in the exact cellular compartment where its function is required.

Quantitative Data and LNP Composition

The precise formulation of LNPs is critical to their function. D-Lin-MC3-DMA is part of a four-component system, each with a specific role.

| Component | Example | Molar Ratio (%) | Function |

| Ionizable Cationic Lipid | D-Lin-MC3-DMA | 50 | Drives RNA encapsulation and facilitates endosomal escape.[2][15] |

| Phospholipid (Helper Lipid) | DSPC | 10 | Provides structural support for the lipid bilayer.[10][15] |

| Structural Lipid | Cholesterol | 38.5 | Modulates membrane fluidity and stability, aiding in endosomal escape.[8][15] |

| PEGylated Lipid | DMG-PEG 2000 | 1.5 | Controls particle size during formation and provides a steric barrier to reduce aggregation and opsonization in vivo.[8][15] |

Table 1: Typical composition of D-Lin-MC3-DMA-containing LNPs and the function of each component.

| Parameter | Value | Significance |

| Apparent pKa of D-Lin-MC3-DMA | 6.44 | Optimal for the "pKa switch" mechanism; neutral at physiological pH, cationic in endosomes.[1][3][4] |

| Optimal pKa for Hepatic Delivery | 6.2 - 6.5 | D-Lin-MC3-DMA falls within this range, correlating strongly with its high potency for liver gene silencing.[2][14] |

| Optimal pKa for IM Vaccines | 6.6 - 6.9 | A slightly higher pKa range is often favored for intramuscular mRNA vaccine delivery to optimize the immune response.[5] |

Table 2: Key quantitative pKa data for D-Lin-MC3-DMA and related applications.

Experimental Protocols

Protocol 1: Determination of Apparent pKa by TNS Fluorescence Assay

The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is a widely used method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence in a nonpolar environment, such as when it associates with the positively charged surface of an LNP.[6][16] The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[13][17]

Materials:

-

Blank LNPs (formulated without RNA cargo), dialyzed into a neutral buffer (e.g., PBS, pH 7.4).

-

TNS probe solution (e.g., 300 µM in DMSO).[6]

-

A series of buffers with pH values ranging from 3.0 to 10.0 (e.g., containing 10 mM citrate, 10 mM phosphate, 10 mM borate, and 150 mM NaCl).[6]

-

Solid black 96-well fluorescence microplate.

-

Fluorescence plate reader.

Methodology:

-

Prepare LNP Dilutions: Dilute the blank LNP stock in each buffer of the pH series to a final lipid concentration of approximately 25-50 µM in the wells.[18][19]

-

Add TNS Probe: Add a small volume (e.g., 2 µL) of the TNS stock solution to each well containing the diluted LNPs.[6]

-

Incubate: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Measure Fluorescence: Measure the fluorescence intensity using an excitation wavelength of ~320-325 nm and an emission wavelength of ~447-450 nm.[6][16]

-

Data Analysis: a. Plot the fluorescence intensity as a function of the measured pH of each buffer. b. Fit the data to a sigmoidal dose-response curve (variable slope). c. The pKa is the pH value that corresponds to 50% of the maximal fluorescence signal.

Protocol 2: Formulation of D-Lin-MC3-DMA LNPs with RNA

This protocol describes a common method for preparing RNA-loaded LNPs using pipette or vortex mixing, suitable for lab-scale production.

Materials:

-

D-Lin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000.[20]

-

Absolute ethanol (200 proof).

-

RNA cargo (e.g., mRNA, siRNA) dissolved in an acidic aqueous buffer (e.g., 10-50 mM citrate buffer, pH 4.0).[20]

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Dialysis device (e.g., MWCO 3.5 kDa).[20]

Methodology:

-

Prepare Lipid Stock Solution: a. Dissolve D-Lin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve the desired molar ratio (50:10:38.5:1.5).[20] b. Ensure all lipids are fully dissolved to form a clear solution. The final total lipid concentration in ethanol is typically around 10-20 mg/mL.

-

Prepare RNA Solution: a. Dilute the RNA cargo in the acidic citrate buffer to the desired concentration (e.g., 0.1-0.2 mg/mL).

-

Mixing and LNP Formation: a. The key step is the rapid mixing of the ethanolic lipid solution with the aqueous RNA solution. A typical volume ratio is 1:3 (ethanol:aqueous).[21] b. Pipette Mixing: Rapidly add the aqueous RNA solution to the ethanolic lipid solution and immediately pipette up and down vigorously for 30-60 seconds. c. Vortex Mixing: Alternatively, add the aqueous solution to the lipid solution while vortexing at a controlled speed. d. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the RNA.

-

Incubation and Maturation: Allow the resulting LNP solution to incubate at room temperature for 15-30 minutes.

-

Purification and Buffer Exchange: a. Transfer the LNP solution to a dialysis cassette. b. Dialyze against PBS (pH 7.4) for at least 2 hours, with at least one buffer change, to remove the ethanol and neutralize the solution.

-

Concentration and Sterilization: a. If necessary, concentrate the LNPs using centrifugal filter units. b. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.

Conclusion

D-Lin-MC3-DMA is a highly engineered ionizable lipid whose success is fundamentally attributed to its optimized apparent pKa of 6.44. This specific value enables a sophisticated, pH-dependent mechanism of action that is essential for the effective delivery of nucleic acid therapeutics. It allows for efficient RNA encapsulation during formulation, ensures stability and safety during systemic circulation, and most critically, triggers the release of the therapeutic payload from the endosome into the cytoplasm of target cells. The rational design principles exemplified by D-Lin-MC3-DMA continue to guide the development of next-generation lipids for an expanding array of genetic medicines, underscoring the profound impact of fundamental physicochemical properties on therapeutic efficacy.

References

- 1. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]

- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. precigenome.com [precigenome.com]

- 5. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 6. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. liposomes.ca [liposomes.ca]

- 14. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. dovepress.com [dovepress.com]

- 20. resources.tocris.com [resources.tocris.com]

- 21. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery | bioRxiv [biorxiv.org]

The Pivotal Role of Ionizable Lipids in Lipid Nanoparticle (LNP) Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. Central to the success of these LNPs is a class of synthetic molecules known as ionizable lipids. Their unique pH-sensitive nature is the linchpin that addresses the dual challenge of safely encapsulating nucleic acid cargo in the bloodstream and facilitating its efficient release into the cytoplasm of target cells. This technical guide provides an in-depth exploration of the function of ionizable lipids in LNP formulation, offering a comprehensive overview for researchers, scientists, and drug development professionals.

The Core Function of Ionizable Lipids: A pH-Dependent Charge Switch

Ionizable lipids are amphiphilic molecules that possess a protonatable head group, typically a tertiary amine, which can gain or lose a proton depending on the pH of the surrounding environment.[1] This characteristic is fundamental to their function in LNPs.

-

At physiological pH (~7.4) in the bloodstream: The ionizable lipids remain predominantly neutral. This is crucial for minimizing non-specific interactions with negatively charged biological membranes and blood components, thereby reducing toxicity and preventing rapid clearance from circulation.[1]

-

In an acidic environment (pH < 6.5) during LNP formulation and within the endosome: The head group of the ionizable lipid becomes protonated, acquiring a positive charge.[1] This positive charge is essential for two key processes: the encapsulation of negatively charged nucleic acids (like mRNA or siRNA) during formulation and the subsequent disruption of the endosomal membrane to release the cargo into the cytoplasm.[2]

The acid dissociation constant (pKa) of an ionizable lipid is a critical parameter that dictates the pH at which this charge switch occurs. For effective in vivo delivery, the apparent pKa of the LNP formulation is typically engineered to be between 6.0 and 7.0.[3][4] This ensures that the LNPs remain neutral in the blood but become positively charged upon internalization into the acidic environment of the endosome.[3]

Quantitative Data on Ionizable Lipids

The choice of ionizable lipid significantly impacts the physicochemical properties and in vivo efficacy of LNP formulations. The following table summarizes key quantitative data for several commonly used and novel ionizable lipids.

| Ionizable Lipid | Apparent pKa | Encapsulation Efficiency (%) | Particle Size (nm) | In Vivo Efficacy (Relative) | Reference(s) |

| DLin-MC3-DMA | 6.44 | >90 | 70-100 | High (Liver) | [4][5] |

| SM-102 | 6.68 | >90 | 80-100 | High (Muscle/Spleen) | [2][4] |

| ALC-0315 | ~6.1 | >95 | 80-100 | High (Muscle) | [2] |

| C12-200 | 6.96 | >88 | 60-90 | Varies with formulation | [4][6] |

| LP01 | 6.1 | High | 70-90 | Effective for CRISPR/Cas9 delivery | [7] |

| ARV-T1 | 6.73 | High | Smaller than SM-102 LNPs | >10-fold higher antibody induction than SM-102 | [8][9] |

| Lipid-5 | 6.56 | High | Not specified | Effective for liver delivery | [10] |

Key Experimental Protocols

Accurate characterization of LNP formulations is critical for understanding their performance. The following sections provide detailed methodologies for key experiments.

LNP Formulation via Microfluidics

Microfluidic mixing offers a reproducible and scalable method for LNP production, providing precise control over particle size and polydispersity.[7][11]

Materials:

-

Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.

-

mRNA or other nucleic acid dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 3.0).[6]

-

Microfluidic mixing device (e.g., NanoAssemblr).[6]

-

Syringe pumps.

-

Dialysis cassettes (10 kDa MWCO).[6]

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[12]

-

Prepare the mRNA solution in the aqueous buffer.

-

Set up the microfluidic device with two syringe pumps, one for the lipid-ethanol solution and one for the mRNA-aqueous solution.

-

Set the flow rates of the two solutions to achieve a specific ratio (e.g., 1:3 organic:aqueous phase) and total flow rate.[6]

-

Initiate the pumps to mix the two solutions within the microfluidic chip, leading to the self-assembly of LNPs.

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP dispersion against PBS (pH 7.4) for at least 4 hours to remove the ethanol and raise the pH.[6]

-

Sterile filter the final LNP formulation through a 0.22 µm filter.

Determination of mRNA Encapsulation Efficiency (RiboGreen Assay)

The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of mRNA encapsulated within LNPs.[13][14][15]

Materials:

-

Quant-iT RiboGreen RNA Assay Kit.

-

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

-

Triton X-100 solution (e.g., 2% in TE buffer).

-

mRNA standard of known concentration.

-

Black 96-well microplate.

-

Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm).[16]

Procedure:

-

Prepare a standard curve: Create a series of dilutions of the mRNA standard in TE buffer.

-

Prepare samples for total RNA measurement:

-

Prepare samples for free (unencapsulated) RNA measurement:

-

Dilute the LNP sample in TE buffer to the same dilution factor as the total RNA sample, but do not add Triton X-100.

-

-

Assay:

-

Add the prepared standards and samples to the 96-well plate in duplicate.

-

Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

-

Add the RiboGreen working solution to all wells.

-

Incubate for 5-10 minutes at room temperature, protected from light.[14]

-

Measure the fluorescence using the plate reader.

-

-

Calculation:

-

Use the standard curve to determine the concentration of total RNA and free RNA in the respective samples.

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

-

Determination of LNP Apparent pKa (TNS Assay)

The TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) assay is a fluorescence-based method used to determine the apparent pKa of LNP formulations.[17][18] TNS fluoresces when it binds to the positively charged surface of the LNPs at acidic pH.

Materials:

-

TNS sodium salt.

-

A series of buffers with pH values ranging from approximately 4.0 to 9.0 (e.g., citrate, phosphate, and Tris buffers).[19]

-

LNP sample.

-

Black 96-well microplate.

-

Fluorescence plate reader (Excitation: ~320 nm, Emission: ~450 nm).[17]

Procedure:

-

Dilute the LNP sample to a suitable concentration in a neutral buffer.[17]

-

In the 96-well plate, add a fixed volume of each buffer from the pH series to different wells.

-

Add a constant volume of the diluted LNP sample to each well.

-

Prepare a TNS working solution and add it to all wells.

-

Incubate the plate for approximately 20 minutes at room temperature, protected from light, with gentle shaking.[17]

-

Measure the fluorescence intensity at each pH.

-

Plot the fluorescence intensity as a function of pH.

-

The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[19]

In Vitro mRNA Transfection and Protein Expression Assay (Luciferase Assay)

This protocol assesses the ability of LNPs to deliver functional mRNA into cells, leading to the expression of a reporter protein, such as firefly luciferase.[12][20][21]

Materials:

-

Cells cultured in a 96-well plate (e.g., HEK293T or Huh7 cells).[12][22]

-

LNP-encapsulated luciferase mRNA.

-

Cell culture medium.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.

-

Remove the existing medium from the cells and add the LNP-mRNA dilutions.

-

Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[12]

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase protein.

Measurement of LNP Size and Zeta Potential

Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) are standard techniques for measuring the size (hydrodynamic diameter) and zeta potential (surface charge) of LNPs, respectively.[23][][25]

Materials:

-

LNP sample.

-

Filtered (0.22 µm) ultrapure water or a suitable buffer (e.g., PBS).

-

DLS/ELS instrument (e.g., Zetasizer).

-

Cuvettes for size and zeta potential measurements.

Procedure for Size Measurement (DLS):

-

Dilute the LNP sample in filtered ultrapure water or buffer to an appropriate concentration.[23]

-

Transfer the diluted sample to a DLS cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

-

Perform the measurement to obtain the Z-average diameter and the polydispersity index (PDI).

Procedure for Zeta Potential Measurement (ELS):

-

Use the same diluted LNP sample as for the size measurement.

-

Transfer the sample to a zeta potential measurement cell.

-

Place the cell in the instrument.

-

Set the appropriate instrument parameters.

-

Perform the measurement to obtain the zeta potential value.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate critical workflows and pathways involving ionizable lipids in LNP formulations.

Caption: LNP Formulation Workflow using Microfluidics.

Caption: Endosomal Escape Pathway of LNPs.

Caption: Logical Relationship of Ionizable Lipid Properties and Functions.

Conclusion

Ionizable lipids are indispensable components of modern LNP-based nucleic acid delivery systems. Their pH-responsive nature enables the safe and effective transport of genetic material to target cells, a critical requirement for the success of mRNA vaccines and therapeutics. A thorough understanding of their structure-function relationships, coupled with robust analytical characterization, is paramount for the rational design and optimization of next-generation LNP formulations. This guide provides a foundational understanding and practical protocols to aid researchers and developers in this exciting and rapidly evolving field.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 5. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. precigenome.com [precigenome.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. waters.com [waters.com]

- 14. Standard Protocol: Encapsulation Efficiency Using RiboGreen® (Example for mRNA-LNPs) - transfection reagents [transfectionreagents.com]

- 15. static.igem.wiki [static.igem.wiki]

- 16. abpbio.com [abpbio.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. caymanchem.com [caymanchem.com]

- 19. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 21. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [app.jove.com]

- 22. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

The Genesis of a Gold Standard: An In-depth Technical Guide to the Discovery and Development of D-Lin-MC3-DMA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA interference (RNAi) therapeutics has heralded a new era in precision medicine, offering the potential to silence disease-causing genes with high specificity. However, the clinical translation of small interfering RNA (siRNA) has been historically hampered by the challenge of its delivery to target cells in vivo. The development of lipid nanoparticles (LNPs) as a delivery vehicle has been a pivotal breakthrough in this field. At the heart of the most successful LNP formulations lies a critical component: the ionizable cationic lipid. This technical guide delves into the discovery and development of (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, more commonly known as D-Lin-MC3-DMA (or simply MC3). This molecule has emerged as a gold standard for in vivo hepatic gene silencing and is a key ingredient in the first FDA-approved siRNA therapeutic, Onpattro™ (patisiran).[1][2]

The Dawn of Ionizable Lipids: A Historical Perspective

Early efforts in LNP-siRNA delivery utilized permanently cationic lipids. While effective at encapsulating negatively charged siRNA, these lipids exhibited significant toxicity and were rapidly cleared from circulation, limiting their therapeutic potential. This led to the development of ionizable cationic lipids, which possess a unique pH-dependent charge. At physiological pH (~7.4), these lipids are largely neutral, reducing non-specific interactions and toxicity. However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), they become protonated and thus positively charged. This charge switch is crucial for facilitating the release of the siRNA payload into the cytoplasm, a process known as endosomal escape.[3][4]

The journey to D-Lin-MC3-DMA began with earlier generations of ionizable lipids, such as 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLinDMA). While a significant improvement, the potency of DLinDMA-containing LNPs was not sufficient for clinical development.[5] A subsequent structure-activity relationship (SAR) guided synthesis and screening of numerous lipids led to the discovery of DLin-KC2-DMA, which was approximately 100-fold more potent than DLinDMA in silencing the hepatic gene Factor VII.[2][6] This systematic optimization paved the way for the development of D-Lin-MC3-DMA, a molecule that would further revolutionize the field.

D-Lin-MC3-DMA: A Leap in Potency and Efficacy

D-Lin-MC3-DMA was identified through a rigorous screening process that evaluated a large library of novel ionizable lipids. The key to its success lies in its optimized pKa of approximately 6.44.[6][7] This pKa value is in the ideal range to ensure neutrality in the bloodstream and potent cationic charge within the endosome, maximizing endosomal escape and subsequent gene silencing.

The superior performance of D-Lin-MC3-DMA was demonstrated in preclinical studies, most notably in the silencing of coagulation Factor VII (FVII) in mice, a standard model for evaluating hepatic gene silencing. LNP formulations containing D-Lin-MC3-DMA exhibited an unprecedented median effective dose (ED50) of approximately 0.005 mg/kg in mice.[6][7] This represented a greater than 1000-fold improvement in potency compared to the first-generation DLinDMA.[6][8]

This remarkable potency was also observed in non-human primates, where D-Lin-MC3-DMA-containing LNPs effectively silenced the transthyretin (TTR) gene with an ED50 of 0.03 mg/kg.[6][7] These compelling preclinical results directly led to the clinical development of patisiran for the treatment of hereditary transthyretin-mediated amyloidosis.

Quantitative Comparison of Ionizable Lipids

To fully appreciate the advancement represented by D-Lin-MC3-DMA, it is essential to compare its performance with its predecessors and other clinically relevant ionizable lipids. The following table summarizes key quantitative data from various studies.

| Ionizable Lipid | Target Gene | Animal Model | ED50 (mg/kg) | Reference |

| DLinDMA | Factor VII | Mouse | ~1 | [9] |

| DLin-KC2-DMA | Factor VII | Mouse | ~0.02 | [10] |

| D-Lin-MC3-DMA | Factor VII | Mouse | ~0.005 | [6][7] |

| D-Lin-MC3-DMA | TTR | Non-human primate | 0.03 | [6][7] |

| ALC-0315 | Factor VII | Mouse | More potent than MC3 at 1 mg/kg | [11] |

| SM-102 | Luciferase (mRNA) | Mouse (in vitro) | Higher expression than MC3 | [1][12] |

Note: Direct head-to-head comparisons of ED50 values across different studies should be interpreted with caution due to variations in experimental conditions. ALC-0315 and SM-102 were primarily developed for mRNA delivery and their efficacy for siRNA delivery may differ.

Experimental Protocols: A Guide for the Bench Scientist

The following sections provide detailed methodologies for key experiments involved in the development and evaluation of D-Lin-MC3-DMA-containing LNPs.

LNP Formulation

The standard method for preparing D-Lin-MC3-DMA LNPs involves a rapid mixing process, often using a microfluidic device.

Materials:

-

D-Lin-MC3-DMA

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

-

siRNA

-

Ethanol

-

Sodium Acetate Buffer (25 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

-

Lipid Stock Preparation: Prepare stock solutions of D-Lin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG in ethanol.

-

Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-DMG).

-

siRNA Solution: Dissolve the siRNA in Sodium Acetate Buffer (pH 4.0).

-

Mixing: Rapidly mix the lipid-ethanol solution with the aqueous siRNA solution at a defined ratio (e.g., 1:3 volume ratio) using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the LNPs.

-

Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

-

Sterilization: Sterilize the final LNP formulation by filtration through a 0.22 µm filter.

Physicochemical Characterization

Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.

-

Procedure: Dilute the LNP formulation in PBS. Measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) to assess size and uniformity. Measure the zeta potential to determine the surface charge of the nanoparticles.

siRNA Encapsulation Efficiency:

-

Method: Quant-iT RiboGreen RNA Assay.

-

Procedure:

-

Measure the total siRNA concentration by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.

-

Measure the amount of unencapsulated siRNA in the intact LNP sample (without detergent).

-

Calculate the encapsulation efficiency using the formula: EE (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] * 100

-

In Vivo Gene Silencing Assay (Factor VII Mouse Model)

Animals:

-

C57BL/6 mice (female, 6-8 weeks old).

Procedure:

-

Dosing: Administer the LNP-siRNA formulations intravenously (i.v.) via the tail vein at various doses (e.g., 0.001 to 1 mg/kg). Include a saline or non-targeting siRNA control group.

-

Sample Collection: At a predetermined time point (e.g., 48 hours post-injection), collect blood samples via cardiac puncture.

-

Serum Preparation: Process the blood to obtain serum.

-

Factor VII Analysis: Measure the Factor VII protein levels in the serum using a chromogenic assay kit.

-

Data Analysis: Express the results as the percentage of remaining Factor VII activity compared to the control group. Calculate the ED50 value by plotting the dose-response curve.

Toxicity Assessment

Procedure:

-

Administer a high dose of the LNP-siRNA formulation (e.g., 5 mg/kg) to mice.

-

Collect blood samples at a specified time point (e.g., 24 or 48 hours post-injection).

-

Analyze the serum for markers of liver toxicity, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.

Signaling Pathways and Mechanisms of Action

The remarkable in vivo efficacy of D-Lin-MC3-DMA LNPs is underpinned by a sophisticated biological mechanism that ensures targeted delivery to hepatocytes and efficient intracellular release of the siRNA payload.

Hepatocyte Targeting: The ApoE-LDLR Pathway

Upon intravenous administration, LNPs rapidly adsorb various proteins from the bloodstream, forming a "protein corona." A key component of this corona for D-Lin-MC3-DMA LNPs is Apolipoprotein E (ApoE).[13][14] ApoE acts as an endogenous targeting ligand, mediating the uptake of the LNPs by hepatocytes through the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of these liver cells.[15][16] This hijacking of a natural lipoprotein uptake pathway is a primary reason for the preferential accumulation of these LNPs in the liver.

Endosomal Escape: The Role of pH-Dependent Ionization

Once inside the hepatocyte, the LNP is trafficked into the endosomal pathway. The endosome's internal environment is progressively acidified by proton pumps. This drop in pH is the trigger for the key event in siRNA delivery: endosomal escape.

The tertiary amine headgroup of D-Lin-MC3-DMA becomes protonated in the acidic endosome, imparting a positive charge to the lipid.[3][4] This leads to an electrostatic interaction with the negatively charged lipids of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane, possibly through the formation of non-bilayer lipid structures, ultimately leading to the release of the siRNA into the cytoplasm.[17][18] This "proton sponge" effect, where the influx of protons is followed by an influx of counter-ions and water, can also contribute to endosomal swelling and rupture.[17][19]

Experimental Workflow Overview

The following diagram outlines the typical workflow for the development and preclinical evaluation of a D-Lin-MC3-DMA-based LNP-siRNA formulation.

Conclusion

The discovery and development of D-Lin-MC3-DMA represents a landmark achievement in the field of nucleic acid delivery. Through a systematic and rational design approach, researchers were able to engineer a molecule with an optimal pKa that dramatically enhanced the in vivo potency of LNP-siRNA formulations. The unprecedented efficacy of D-Lin-MC3-DMA in preclinical models paved the way for the successful clinical development of patisiran, the first FDA-approved RNAi therapeutic, and has solidified the position of LNPs as the leading platform for in vivo siRNA delivery to the liver. The principles learned from the development of D-Lin-MC3-DMA continue to inform the design of next-generation ionizable lipids for a wide range of therapeutic applications, including mRNA vaccines and gene editing technologies. This in-depth guide provides a comprehensive overview of the key technical aspects of D-Lin-MC3-DMA's history, offering valuable insights for scientists and researchers working at the forefront of drug delivery and nucleic acid therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cy3-maleimide.com [cy3-maleimide.com]

- 8. dmg-peg2000.com [dmg-peg2000.com]

- 9. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designer Lipids Advance Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Apolipoprotein E in Hepatocyte Targeting and Transfection Efficiency - Liver-targeted Transfection Reagents [liver-transfection.com]

- 14. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Delivery of RNAi Therapeutics With Endogenous and Exogenous Ligand-Based Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different kinetics for the hepatic uptake of lipid nanoparticles between the apolipoprotein E/low density lipoprotein receptor and the N-acetyl-d-galactosamine/asialoglycoprotein receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 19. researchgate.net [researchgate.net]

D-Lin-MC3-DMA vs. other cationic lipids for gene delivery

An In-Depth Technical Guide: D-Lin-MC3-DMA vs. Other Cationic Lipids for Gene Delivery

Introduction

The advent of gene-based therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and DNA-based constructs, has revolutionized the landscape of modern medicine. However, the clinical translation of these powerful modalities hinges on the development of safe and effective delivery systems.[1] Lipid nanoparticles (LNPs) have emerged as the most clinically advanced non-viral vectors for nucleic acid delivery, a success largely attributed to their sophisticated multi-component structure.[2][3][4]

At the core of these delivery vehicles are cationic or, more recently, ionizable lipids. These molecules are critical for encapsulating negatively charged nucleic acid cargo and facilitating its escape from endosomes into the cytoplasm, a key bottleneck in gene delivery.[5][6] D-Lin-MC3-DMA (MC3) is a preeminent example of an ionizable cationic lipid, representing a significant breakthrough in the field.[7] Its development was the result of a rational design process that optimized its structure for potent in vivo gene silencing in hepatocytes.[8] MC3 is the ionizable lipid component of Onpattro® (patisiran), the first siRNA-based drug approved by the U.S. Food and Drug Administration (FDA), validating its clinical utility.[2][5][9][10]

This guide provides a detailed technical comparison of D-Lin-MC3-DMA with other classes of cationic lipids. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of structure-activity relationships, comparative efficacy data, detailed experimental protocols, and the key mechanistic pathways governing LNP-mediated gene delivery.

Physicochemical Properties and Structure-Activity Relationships

Cationic and ionizable lipids are amphiphilic molecules typically comprising three distinct domains: a hydrophilic headgroup, a hydrophobic domain (tails), and a linker that connects them.[10][11][12] The specific chemistry of each domain profoundly influences the lipid's performance, including its delivery efficiency, toxicity, and biodegradability.[12][13]

2.1. The Innovation of Ionizable Cationic Lipids

Early gene delivery systems utilized permanently charged cationic lipids, such as DOTMA and DOTAP.[10][14][15] While effective at condensing nucleic acids, their persistent positive charge at physiological pH leads to rapid clearance from circulation and significant cellular toxicity.[14][16]

The major advancement leading to clinical success was the development of ionizable cationic lipids . These lipids, including D-Lin-MC3-DMA, feature tertiary amine headgroups with a carefully tuned pKa.[14][17] This design confers a pH-dependent charge:

-

At acidic pH (e.g., pH 4-5) , during LNP formulation, the lipid is positively charged, enabling efficient electrostatic interaction and encapsulation of the nucleic acid cargo.[4]

-

At physiological pH (pH 7.4) , in the bloodstream, the lipid is nearly neutral. This quasi-neutral surface reduces nonspecific interactions with blood components, prolongs circulation time, and lowers toxicity compared to permanently charged lipids.[4][18]

-

In the acidic environment of the late endosome (pH ~5.5-6.5) , following cellular uptake, the lipid becomes protonated again. This charge acquisition is thought to disrupt the endosomal membrane through interactions with endogenous anionic lipids, facilitating the release of the nucleic acid payload into the cytoplasm.[14][18]

2.2. D-Lin-MC3-DMA: A Clinically Validated Benchmark

D-Lin-MC3-DMA ((6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate) was identified through systematic screening as a highly potent lipid for siRNA delivery.[10][19] Its structure incorporates a dimethylamino headgroup and two linoleyl chains, which introduce unsaturation that enhances the fusogenicity of the LNP.[8] A critical feature is its pKa of approximately 6.44, which falls within the optimal range (6.2-6.5) for maximizing in vivo hepatic gene silencing.[7][8]

2.3. Other Clinically Relevant Ionizable Lipids

The success of mRNA-based COVID-19 vaccines brought other ionizable lipids to the forefront, namely ALC-0315 and SM-102 .[5] These lipids are structurally distinct from MC3 but share the core principle of pH-dependent ionization.[9] They have proven highly effective for intramuscular delivery of mRNA, highlighting that the optimal lipid structure can be dependent on the nucleic acid payload and the intended route of administration.

2.4. Biodegradable Lipids: The Next Frontier

A key focus of current research is the development of biodegradable lipids to enhance safety and minimize potential long-term accumulation.[20][21] This is often achieved by incorporating cleavable bonds, such as esters, into the lipid structure.[8][20][21] These lipids are designed to be hydrolyzed by endogenous enzymes into smaller, readily cleared metabolites after performing their delivery function.[20][21]

Data Presentation: Comparative Analysis

Quantitative data is essential for comparing the performance of different lipids. The following tables summarize key physicochemical properties, in vivo efficacy, and typical formulation compositions.

Table 1: Physicochemical Properties of Selected Cationic and Ionizable Lipids

| Lipid Name | Type | pKa | Molecular Weight ( g/mol ) | Key Structural Features |

| D-Lin-MC3-DMA | Ionizable | ~6.44[7][8] | 642.09 | Dimethylamino headgroup, ester linker, two linoleyl tails. |

| ALC-0315 | Ionizable | N/A | 786.35 | Tertiary amine headgroup, ester linkers, two hexyldecanoate tails.[9] |

| SM-102 | Ionizable | N/A | 768.28 | Tertiary amine headgroup, ester linker, undecyloxy and heptadecanyl tails.[5] |

| DLin-KC2-DMA | Ionizable | ~6.7[7] | 658.11 | Dioxolane linker, two linoleyl tails.[7] |

| DOTAP | Cationic | N/A | 698.54 | Permanently charged quaternary ammonium headgroup, oleoyl tails.[10][14] |

Table 2: Comparative In Vivo Efficacy of LNP Formulations

| Ionizable Lipid | Gene Target | Animal Model | Dose | Observed Effect | Citation |

| D-Lin-MC3-DMA | Transthyretin (TTR) | Non-human primate | 0.03 mg/kg | ~50% knockdown (ED50) | [8] |

| D-Lin-MC3-DMA | Factor VII (FVII) | Mouse | 1 mg/kg | ~40% protein knockdown | [9][22] |

| ALC-0315 | Factor VII (FVII) | Mouse | 1 mg/kg | ~80% protein knockdown (2-fold > MC3) | [9][22] |

| D-Lin-MC3-DMA | ADAMTS13 | Mouse | 1 mg/kg | ~5% protein knockdown | [9][22] |

| ALC-0315 | ADAMTS13 | Mouse | 1 mg/kg | ~50% protein knockdown (10-fold > MC3) | [9][22] |

| DLin-KC2-DMA | Plasmid DNA | Mouse | N/A | Higher gene expression than MC3 | [23] |

| ALC-0315 | N/A (Toxicity) | Mouse | 5 mg/kg | Increased markers of liver toxicity | [9][22] |

| D-Lin-MC3-DMA | N/A (Toxicity) | Mouse | 5 mg/kg | No significant increase in liver toxicity markers | [9][22] |

Table 3: Typical LNP Formulation Compositions (Molar Ratios)

| Formulation Basis | Ionizable Lipid | Helper Lipid (DSPC) | Cholesterol | PEG-Lipid (DMG-PEG) | Molar Ratio | Citation |

| Onpattro® (siRNA) | D-Lin-MC3-DMA | DSPC | Cholesterol | DMG-PEG 2000 | 50 | 10 |

| BNT162b2 (mRNA) | ALC-0315 | DSPC | Cholesterol | ALC-0159 | 50 | 10 |

| mRNA-1273 (mRNA) | SM-102 | DSPC | Cholesterol | DMG-PEG 2000 | 50 | 10 |

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to LNP-based gene delivery.

Caption: LNP systemic delivery pathway.

Caption: LNP formulation via microfluidic mixing.

Caption: Structure-activity relationship logic.

Experimental Protocols

The following protocols provide standardized methodologies for the formulation and evaluation of LNPs.

Protocol 1: LNP Formulation using Microfluidic Mixing

-

Objective: To formulate nucleic acid-loaded LNPs with controlled size and high encapsulation efficiency.

-

Materials:

-

Ionizable lipid (e.g., D-Lin-MC3-DMA), DSPC, Cholesterol, DMG-PEG 2000.

-

200-proof Ethanol.

-

Nucleic acid (siRNA or mRNA).

-

Low pH buffer (e.g., 10-50 mM Sodium Acetate, pH 4.0-5.0).[17]

-

Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Microfluidic mixing system (e.g., NanoAssemblr).

-

-

Procedure:

-

Prepare Lipid Stock: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[17][24] The final total lipid concentration in the ethanol phase is typically between 10-25 mg/mL.

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the low pH buffer to the desired concentration.

-

Microfluidic Mixing: Prime the microfluidic cartridge with ethanol and then the respective solutions.[25] Pump the ethanolic lipid solution and the aqueous nucleic acid solution into the microfluidic mixer at a specified total flow rate and flow rate ratio (typically 3:1 aqueous:ethanolic).[25] The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of lipids and nucleic acids into LNPs.

-

Purification and Buffer Exchange: Immediately following formulation, dialyze the LNP suspension against PBS (pH 7.4) for at least 18-24 hours using an appropriate molecular weight cutoff (MWCO) dialysis cassette to remove ethanol and raise the pH to physiological levels.[9] Tangential flow filtration (TFF) can also be used for larger scale preparations.

-

Sterilization & Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.

-

Protocol 2: LNP Characterization

-

Objective: To determine the critical quality attributes (CQAs) of the formulated LNPs.

-

Methods:

-

Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS).[26][27] Aim for a particle size of 80-100 nm and a PDI < 0.2 for systemic delivery.

-

Nucleic Acid Encapsulation Efficiency (EE): Use a fluorescent dye assay (e.g., Quant-iT RiboGreen).[26] Measure the fluorescence of the LNP sample before and after adding a membrane-lysing surfactant (e.g., Triton X-100). The EE is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.

-

Lipid Component Quantification: Use High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) to confirm the concentration of each lipid component in the final formulation.[26]

-

Morphology: Visualize the LNP structure and morphology using Cryo-Transmission Electron Microscopy (Cryo-TEM).[27][28] This can confirm the presence of a solid, electron-dense core typical of well-formed LNPs.

-

Protocol 3: In Vivo Evaluation of Gene Silencing in Mice

-

Objective: To assess the biological activity and safety of siRNA-LNP formulations.

-

Procedure:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Administration: Administer the LNP-siRNA formulation via intravenous tail vein injection at the desired dose (e.g., 0.1 - 5 mg siRNA/kg body weight).[9] Include a control group receiving LNPs with a non-targeting control siRNA.

-

Sample Collection: At a pre-determined endpoint (typically 48-72 hours post-injection), collect blood via cardiac puncture for serum isolation. Perfuse the liver with saline and harvest the tissue.

-

Efficacy Analysis:

-

mRNA Level: Isolate total RNA from a portion of the liver, perform reverse transcription, and quantify the target gene mRNA levels using quantitative real-time PCR (RT-qPCR). Normalize to a housekeeping gene.

-

Protein Level: Measure the concentration of the target protein (if secreted) in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Toxicity Analysis: Measure the levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum as indicators of hepatotoxicity.[9][22]

-

Conclusion

D-Lin-MC3-DMA remains a cornerstone ionizable lipid in the field of gene delivery, underscored by its central role in the first clinically approved siRNA therapeutic. Its success is a testament to a rational design approach that optimized its pKa for potent and specific gene silencing in the liver.[8][10]

However, the comparative data clearly indicates that the landscape of cationic lipids is not static. Newer lipids, such as ALC-0315, demonstrate superior potency for certain applications, though this may come with a narrower therapeutic window, as evidenced by increased toxicity at higher doses.[9][22] Furthermore, the finding that lipids like DLin-KC2-DMA outperform MC3 for plasmid DNA delivery highlights the critical importance of tailoring the delivery vehicle to the specific nucleic acid cargo and therapeutic goal.[23]

The future of the field lies in the continued exploration of structure-activity relationships to design next-generation lipids. Key goals include enhancing biodegradability to improve the long-term safety profile and engineering lipids that can target tissues beyond the liver.[20][21] The principles learned from the development and clinical translation of D-Lin-MC3-DMA provide an invaluable foundation for building these safer, more versatile, and highly targeted gene delivery platforms of the future.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Intelligent Design of Lipid Nanoparticles for Enhanced Gene Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing the targeting of lipid nanoparticles for gene therapy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D5NH00351B [pubs.rsc.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Toxicity of cationic lipids and cationic polymers in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sartorius.com [sartorius.com]

- 19. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]

- 20. pharmaexcipients.com [pharmaexcipients.com]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. youtube.com [youtube.com]

- 26. blog.curapath.com [blog.curapath.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. Characterization of lipid-based nanomedicines at the single-particle level - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of D-Lin-MC3-DMA-Containing Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid D-Lin-MC3-DMA. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with LNP-based delivery systems for nucleic acids such as siRNA and mRNA. This document details the key physical parameters, the experimental protocols for their characterization, and the logical relationships that govern their efficacy.

Core Physical Characteristics

The efficacy and safety of D-Lin-MC3-DMA-containing LNPs as drug delivery vehicles are intrinsically linked to their physical properties. These characteristics, primarily size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, are influenced by the lipid composition, molar ratios of the components, and the manufacturing process.

Lipid Composition

A standard formulation for D-Lin-MC3-DMA-based LNPs typically consists of four main components:

-

Ionizable Cationic Lipid: D-Lin-MC3-DMA is the core functional component, crucial for encapsulating negatively charged nucleic acids and facilitating endosomal escape. Its ionizable nature means it is neutrally charged at physiological pH, reducing systemic toxicity, and becomes positively charged in the acidic environment of the endosome[1][2].

-

Helper Lipid: A phospholipid, commonly 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), contributes to the structural integrity of the LNP bilayer[3].

-

Structural Lipid: Cholesterol is incorporated to enhance stability by filling gaps between the phospholipids, thereby influencing membrane rigidity and integrity[3].

-

PEGylated Lipid: A polyethylene glycol (PEG)-lipid, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000), is included to control particle size during formation and to provide a hydrophilic corona that reduces aggregation and prolongs circulation time in vivo.

A widely adopted molar ratio for these components is 50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-lipid)[4][5].

Quantitative Data Summary

The following tables summarize the typical physical characteristics of D-Lin-MC3-DMA-containing LNPs as reported in various studies. These values can vary based on the specific formulation parameters, the nature of the nucleic acid payload (siRNA vs. mRNA), and the manufacturing process.

Table 1: Physical Characteristics of D-Lin-MC3-DMA LNPs with siRNA Payload

| Parameter | Typical Range | Reference(s) |

| Size (Hydrodynamic Diameter, nm) | 70 - 120 | [6][7][8] |

| Polydispersity Index (PDI) | < 0.2 | [9] |

| Zeta Potential (mV) at neutral pH | -10 to +10 | [9] |

| Encapsulation Efficiency (%) | > 90% | [7] |

Table 2: Physical Characteristics of D-Lin-MC3-DMA LNPs with mRNA Payload

| Parameter | Typical Range | Reference(s) |

| Size (Hydrodynamic Diameter, nm) | 80 - 150 | [4][5] |

| Polydispersity Index (PDI) | < 0.2 | [9] |

| Zeta Potential (mV) at neutral pH | Near-neutral to slightly negative | [9] |

| Encapsulation Efficiency (%) | > 90% | [9] |

Experimental Protocols

Accurate and reproducible characterization of LNP physical properties is critical for formulation development and quality control. The following sections provide detailed methodologies for the key experiments.

Determination of Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from a solution of particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. The PDI is a measure of the broadness of the size distribution.

Methodology:

-

Sample Preparation: Dilute the LNP formulation in a suitable buffer, such as phosphate-buffered saline (PBS), to an appropriate concentration to avoid multiple scattering effects. The final concentration may need to be optimized, but a 100-fold dilution is a common starting point[10].

-

Instrument Setup:

-

Use a DLS instrument equipped with a laser of a specific wavelength (e.g., 633 nm)[11].

-

Set the measurement temperature, typically to 25°C.

-

Select the appropriate scattering angle (e.g., 173° for backscatter measurements to minimize multiple scattering)[12].

-

Input the viscosity and refractive index of the dispersant (e.g., water or PBS) into the software[13].

-

-

Measurement:

-

Equilibrate the sample in the instrument's measurement cell for a few minutes to ensure temperature stability.

-

Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility[11].

-

-

Data Analysis: The instrument software will automatically calculate the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the PDI from the correlation function of the scattered light intensity fluctuations.

Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)

Principle: ELS measures the velocity of charged particles in a solution under the influence of an applied electric field. The electrophoretic mobility is then used to calculate the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle's surface.

Methodology:

-

Sample Preparation: Dilute the LNP sample in a low ionic strength buffer, such as 10-fold diluted PBS or deionized water, to ensure sufficient particle mobility in the electric field[14].

-

Instrument Setup:

-

Use a folded capillary cell to apply the electric field[12].

-

The instrument will apply a voltage and measure the frequency shift of the scattered laser light caused by the particle movement.

-

-

Measurement:

-

Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.

-

The instrument will perform the measurement, often involving multiple readings at different positions within the cell to obtain an accurate average.

-

-

Data Analysis: The software calculates the zeta potential from the measured electrophoretic mobility using the Henry equation. The Smoluchowski approximation is commonly used for aqueous systems.

Determination of Encapsulation Efficiency by RiboGreen Assay

Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of the LNP sample before and after lysis with a detergent, the amount of encapsulated and total nucleic acid can be determined, allowing for the calculation of encapsulation efficiency.

Methodology:

-

Reagent Preparation:

-

Standard Curve: Prepare a standard curve of the free nucleic acid (siRNA or mRNA) of known concentrations in the assay buffer.

-

Sample Measurement:

-

In a 96-well plate, add the diluted LNP sample to two sets of wells.

-

To one set of wells, add the assay buffer without detergent to measure the fluorescence of the unencapsulated (free) nucleic acid.

-

To the other set of wells, add the lysis buffer to disrupt the LNPs and measure the fluorescence of the total nucleic acid[16].

-

Incubate the plate to allow for LNP lysis.

-

Add the RiboGreen working solution to all wells.

-

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission)[15].

-

Calculation:

-

Determine the concentration of free and total nucleic acid from the standard curve.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

-

Morphological Analysis by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM allows for the visualization of LNPs in their native, hydrated state by rapidly freezing a thin film of the sample suspension. This vitrification process prevents the formation of ice crystals that would damage the LNP structure.

Methodology:

-

Sample Preparation:

-

Apply a small volume (a few microliters) of the LNP suspension to a TEM grid (e.g., a holey carbon grid).

-

Blot the grid to create a thin film of the suspension.

-

Plunge-freeze the grid into a cryogen, such as liquid ethane, to vitrify the sample[2].

-

-

Imaging:

-

Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.

-

Image the LNPs at a low electron dose to minimize radiation damage.

-

-

Data Analysis: The resulting images provide information on the size, shape, and internal structure of the LNPs. It can reveal the presence of a solid core, lamellar structures, and whether the particles are unilamellar or multilamellar[1][17].

Mandatory Visualizations

Endosomal Escape Signaling Pathway

The endosomal escape of D-Lin-MC3-DMA-containing LNPs is a critical step for the cytosolic delivery of their nucleic acid payload. The proposed mechanism involves the protonation of the tertiary amine of D-Lin-MC3-DMA in the acidic environment of the endosome. This leads to an interaction with anionic lipids in the endosomal membrane, inducing a non-bilayer hexagonal (HII) phase transition that disrupts the membrane and releases the cargo[11][18].

Caption: Endosomal escape mechanism of D-Lin-MC3-DMA LNPs.

Experimental Workflow for LNP Formulation and Characterization

The development of LNPs involves a systematic workflow from formulation to characterization to ensure the desired physical properties and efficacy. Microfluidic mixing is a common method for reproducible LNP production[12][19].

References

- 1. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]

- 2. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. mdpi.com [mdpi.com]

- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. liposomes.ca [liposomes.ca]

- 7. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 12. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]

- 15. abpbio.com [abpbio.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. pnas.org [pnas.org]

- 19. mdpi.com [mdpi.com]

A Technical Guide to D-Lin-MC3-DMA-13C3 as an Internal Standard in Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction